N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylaniline with 1-methyl-4-piperazinecarboxaldehyde to form an intermediate, which is then cyclized with 4-amino-1H-pyrazole-3,5-dicarbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these kinases, the compound prevents their activation, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A similar compound with broader kinase inhibition spectrum.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific chemical structure, which confers distinct binding properties and selectivity for certain tyrosine kinases. This makes it a valuable candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H22ClN7 |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22ClN7/c1-12-10-13(19)4-5-15(12)21-16-14-11-20-25(3)17(14)23-18(22-16)26-8-6-24(2)7-9-26/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23) |
InChI Key |
NUOVKBWFYOLHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C |
Origin of Product |
United States |
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